molecular formula C6H13NO B141055 [(1R,3S)-3-aminocyclopentyl]methanol CAS No. 117957-62-7

[(1R,3S)-3-aminocyclopentyl]methanol

Cat. No. B141055
M. Wt: 115.17 g/mol
InChI Key: HVQDOKDLGGYIOY-RITPCOANSA-N
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Description

“[(1R,3S)-3-aminocyclopentyl]methanol” is an alcohol derivative and can be used as a pharmaceutical intermediate . It is used in the preparation of 6-aminopyridine-3-thiazole as a method for treating or improving rheumatoid arthritis or psoriasis .


Molecular Structure Analysis

The molecular formula of “[(1R,3S)-3-aminocyclopentyl]methanol” is C6H13NO . The exact mass is 115.099716 Da and the average mass is 115.174 Da . For more detailed structural information, it would be best to refer to a specialized chemical structure resource or a professional chemist.


Physical And Chemical Properties Analysis

The physical and chemical properties of “[(1R,3S)-3-aminocyclopentyl]methanol” include a molecular weight of 115.17 g/mol . The exact mass is 115.099716 Da and the average mass is 115.174 Da . For more detailed information on the physical and chemical properties, it would be best to refer to a specialized chemical properties resource or a professional chemist.

Scientific Research Applications

Enantioselective Synthesis

(1R,3S)-3-aminocyclopentyl]methanol and its derivatives have been used as catalysts or intermediates in enantioselective synthesis. For instance, a derivative was utilized in the enantioselective epoxidation of α,β-enones, yielding epoxides with high enantioselectivity at room temperature (Lu, Xu, Liu, & Loh, 2008).

Lipid Dynamics Studies

In lipid dynamics research, methanol, a component of [(1R,3S)-3-aminocyclopentyl]methanol, has been used to study lipid scrambling in biomembranes. This research contributes to understanding the structure-function relationship in bilayer composition (Nguyen et al., 2019).

Organic Synthesis

Derivatives of [(1R,3S)-3-aminocyclopentyl]methanol have been used in various organic synthesis processes. For example, a tris(triazolyl)methanol-Cu(I) structure, which can be synthesized using derivatives of [(1R,3S)-3-aminocyclopentyl]methanol, was found to be a highly active catalyst for Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009).

Pharmaceutical Synthesis

In the field of pharmaceuticals, the synthesis of S1P1 receptor agonists utilizes the stereoisomers of compounds related to [(1R,3S)-3-aminocyclopentyl]methanol. These intermediates are crucial for developing specific receptor agonists (Wallace et al., 2009).

Analytical Chemistry

In analytical chemistry, methanol has been used to study the presence of ethanol and other compounds. A hybrid capillary electrophoresis device utilizing methanol was developed for the analysis of these substances (Santos et al., 2017).

Green Chemistry

The compound and its derivatives play a role in green chemistry. For instance, methanol was used as a green methylation reagent in the selective N-monomethylation of anilines under mild conditions. This highlights the potential for environmentally friendly chemical processes (Chen, Wu, & Tu, 2017).

Catalysis

In catalysis, a nickel-catalyzed direct coupling of alkynes and methanol has been reported, providing access to valuable allylic alcohols. This process demonstrates the potential of methanol as a C1 source in catalytic reactions (Chen, Zhou, & Kong, 2021).

properties

IUPAC Name

[(1R,3S)-3-aminocyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQDOKDLGGYIOY-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1R,3S)-3-aminocyclopentyl]methanol

CAS RN

102099-18-3
Record name rac-[(1R,3S)-3-aminocyclopentyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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